1-Oxa-9-azaspiro[5.6]dodecanehydrochloride
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Overview
Description
1-Oxa-9-azaspiro[5.6]dodecanehydrochloride is a spirocyclic compound characterized by a unique structural feature where a nitrogen atom and an oxygen atom are incorporated into a spiro ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive spirocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-9-azaspiro[56]dodecanehydrochloride typically involves the Prins cyclization reactionThe reaction conditions often involve the use of a Grubbs catalyst for olefin metathesis, although this method can be complex and expensive .
Industrial Production Methods
Industrial production of 1-Oxa-9-azaspiro[5.6]dodecanehydrochloride may involve optimization of the synthetic routes to enhance yield and reduce costs. This could include the use of alternative catalysts or reaction conditions that are more scalable and cost-effective. detailed industrial production methods are not widely documented in the literature.
Chemical Reactions Analysis
Types of Reactions
1-Oxa-9-azaspiro[5.6]dodecanehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using common reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions can vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or alcohols, while substitution reactions may introduce new functional groups such as halides or azides.
Scientific Research Applications
1-Oxa-9-azaspiro[5.6]dodecanehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: It has been studied for its potential as an inhibitor of various biological targets, including enzymes and receptors.
Medicine: It shows promise as a potential drug candidate due to its structural similarity to other bioactive spirocyclic compounds.
Mechanism of Action
The mechanism of action of 1-Oxa-9-azaspiro[5.6]dodecanehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into the active sites of these targets, inhibiting their activity. This can lead to various biological effects, such as the inhibition of bacterial growth or the modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound has a similar spirocyclic structure but with a different ring size.
1-Oxa-8-azaspiro[4.5]decane: This compound also features a spirocyclic structure but with a smaller ring system.
Uniqueness
1-Oxa-9-azaspiro[5.6]dodecanehydrochloride is unique due to its specific ring size and the presence of both nitrogen and oxygen atoms in the spiro ring. This gives it distinct chemical and biological properties compared to other spirocyclic compounds .
Properties
CAS No. |
2913278-24-5 |
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Molecular Formula |
C10H20ClNO |
Molecular Weight |
205.72 g/mol |
IUPAC Name |
1-oxa-10-azaspiro[5.6]dodecane;hydrochloride |
InChI |
InChI=1S/C10H19NO.ClH/c1-2-9-12-10(4-1)5-3-7-11-8-6-10;/h11H,1-9H2;1H |
InChI Key |
IVDJCZNRWDUXFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC2(C1)CCCNCC2.Cl |
Origin of Product |
United States |
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